N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide
Description
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of benzodioxepin and indole
Properties
Molecular Formula |
C23H21F3N2O4 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2-[2-methyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C23H21F3N2O4/c1-14-21(22(30)23(24,25)26)16-5-2-3-6-17(16)28(14)13-20(29)27-12-15-7-8-18-19(11-15)32-10-4-9-31-18/h2-3,5-8,11H,4,9-10,12-13H2,1H3,(H,27,29) |
InChI Key |
AVXQZXPKGJXYCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)NCC3=CC4=C(C=C3)OCCCO4)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,2-di(cyanomethoxy)benzene, followed by hydrolysis to yield the desired benzodioxepin structure.
Indole Derivative Synthesis: The indole moiety can be synthesized through various methods, including Fischer indole synthesis or other established protocols for indole formation.
Coupling Reactions: The final step involves coupling the benzodioxepin and indole derivatives under suitable conditions, often using reagents like coupling agents (e.g., EDC, DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It may be used to study the pharmacokinetics and pharmacodynamics of novel therapeutic agents.
Biological Research: The compound can serve as a tool for investigating biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepins: These compounds share the benzodioxepin core and exhibit similar chemical properties.
Indole Derivatives: Compounds containing the indole moiety, which are widely studied for their biological activities.
Uniqueness
N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]-2-[2-METHYL-3-(2,2,2-TRIFLUOROACETYL)-1H-INDOL-1-YL]ACETAMIDE is unique due to the combination of the benzodioxepin and indole structures, which may confer distinct biological activities and chemical reactivity compared to other compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
